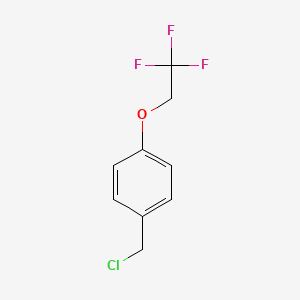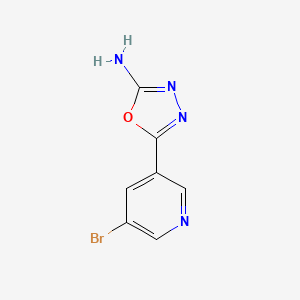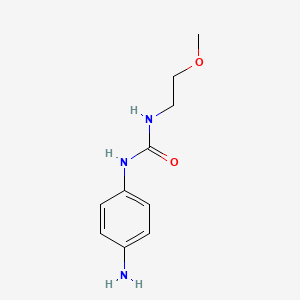
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea
Descripción general
Descripción
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea (APEU) is a synthetic compound with the molecular formula C10H15N3O2 . It has gained significant attention in scientific research in recent years.
Molecular Structure Analysis
The molecular structure of 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 4-aminophenyl group and the other hydrogen is replaced by a 2-methoxyethyl group . The molecular weight of the compound is 209.24 g/mol.
Physical And Chemical Properties Analysis
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea has a density of 1.2±0.1 g/cm³. Its boiling point is 357.1±42.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.2±3.0 kJ/mol. The flash point is 169.8±27.9 °C. The index of refraction is 1.602. The molar refractivity is 59.4±0.3 cm³. The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .
Aplicaciones Científicas De Investigación
Nature of Urea-Fluoride Interaction
Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their ability to interact through hydrogen bonding with various anions, demonstrating their potential utility in molecular recognition and sensor development (Boiocchi et al., 2004). These interactions suggest that similar compounds could be designed for specific anion detection in chemical or environmental analyses.
Substituted Phenyl Urea and Thiourea Silatranes
Functionalized phenyl ureas have been synthesized and characterized for their photophysical properties, indicating their applicability in materials science for the development of novel luminescent materials or in chemical sensors (Singh et al., 2016). This research underscores the potential of urea derivatives in creating compounds with specific optical properties for advanced applications.
Catalyst-Free Room-Temperature Self-Healing Elastomers
Urea derivatives have been utilized in the design of self-healing poly(urea-urethane) elastomers, which exhibit quantitative healing efficiency at room temperature without the need for a catalyst or external intervention (Rekondo et al., 2014). This highlights the application of urea compounds in developing smart materials with potential uses in coatings, composites, and other material technologies.
In Vitro Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This indicates a potential therapeutic application in targeting cancer cell growth mechanisms (Denoyelle et al., 2012). The study of urea derivatives in cancer research could lead to novel anticancer agents by inhibiting specific pathways involved in tumor progression.
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFBZDBNKBGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(2-methoxyethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
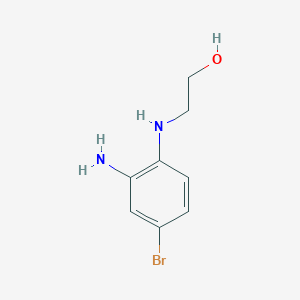
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
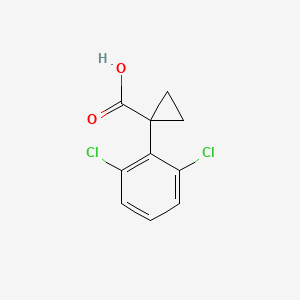
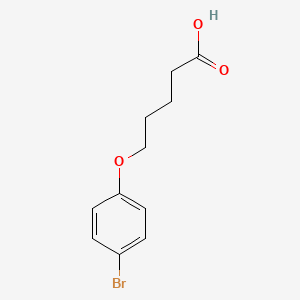
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
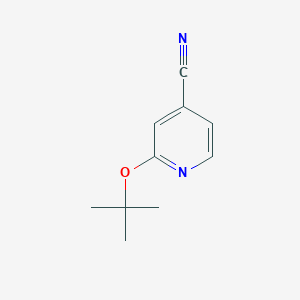


![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
